

2-Bromo-6-ethoxybenzo[d]thiazole structural characterization

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Compound of Interest

Compound Name:	2-Bromo-6-ethoxybenzo[d]thiazole
CAS No.:	412923-38-7
Cat. No.:	B1604047

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An In-depth Technical Guide to the Structural Characterization of **2-Bromo-6-ethoxybenzo[d]thiazole**

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of **2-Bromo-6-ethoxybenzo[d]thiazole**, a heterocyclic compound of interest within the broader class of benzothiazoles known for their significant biological activities.^{[1][2][3]} This document is designed for researchers, medicinal chemists, and analytical scientists, offering both the theoretical basis and practical methodologies for unambiguous structural confirmation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide presents a self-validating workflow to ensure the identity, purity, and structural integrity of the target molecule. The causality behind experimental choices is explained, and detailed protocols are provided to ensure reproducibility and trustworthiness in a research and development setting.

Introduction to the Benzothiazole Core and Target Molecule

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous compounds with diverse applications, including antitumor, antimicrobial, and anti-inflammatory agents. [3][4][5] The specific substitution pattern of **2-Bromo-6-ethoxybenzo[d]thiazole** offers a unique combination of a reactive bromo-group at the 2-position, suitable for further synthetic elaboration, and an electron-donating ethoxy group on the benzene ring, which modulates the electronic properties of the molecule.

Accurate structural elucidation is the foundational requirement for any further investigation, from reaction optimization to quantitative structure-activity relationship (QSAR) studies. This guide outlines the synergistic use of modern analytical techniques to build a complete and validated structural profile.

Molecular Structure and Atom Numbering

Below is the chemical structure of **2-Bromo-6-ethoxybenzo[d]thiazole** with the conventional numbering system used for spectroscopic assignment.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

The Rationale for MS

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. [6] For a bromine-containing compound, MS is particularly powerful because of the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br exist in an approximate 1:1 natural abundance), which serves as a definitive validation of its presence. [7]

Expected Mass Spectrum

m/z (relative to C ₁₂ =12.0000)	Assignment	Expected Ratio	Rationale
~256.96	[M] ⁺ (with ⁷⁹ Br)	100%	Molecular ion peak containing the lighter bromine isotope.
~258.96	[M+2] ⁺ (with ⁸¹ Br)	~98%	Molecular ion peak containing the heavier bromine isotope.
Varies	Fragment Ions	-	Fragmentation may occur, e.g., loss of the ethoxy group or bromine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis. [6]3. **Infusion:** Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 μL/min).
- **Data Acquisition:** Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight.
- **Data Analysis:** Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Compare the measured accurate mass to the calculated theoretical mass for C₉H₈BrNOS. The mass error should be less than 5 ppm.

Vibrational Spectroscopy (FT-IR)

The Rationale for FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). [5][8] It is a rapid and non-destructive method to confirm the presence of key structural motifs like the aromatic system, C-O ether linkage, and the benzothiazole core.

Characteristic Absorption Bands

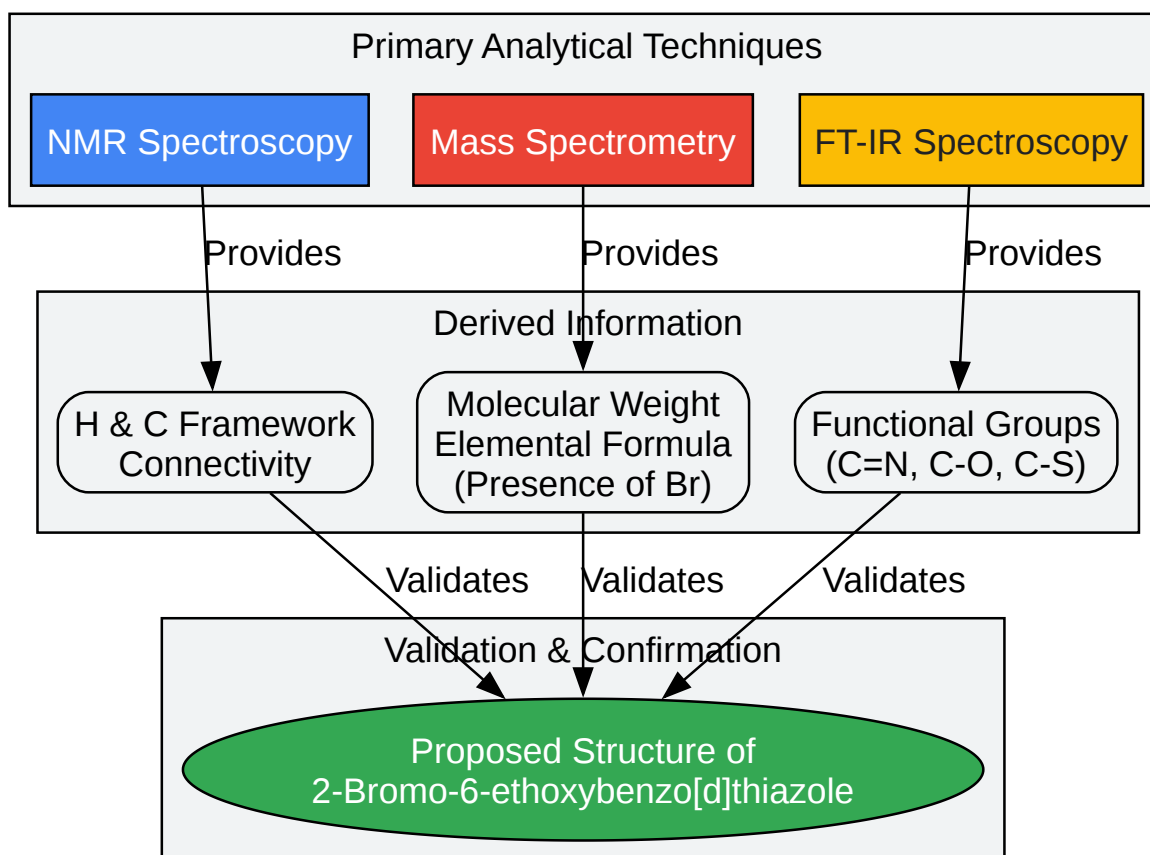
Wavenumber (cm ⁻¹)	Vibration Type	Assignment
~3100-3000	C-H Stretch	Aromatic C-H
~2980-2850	C-H Stretch	Aliphatic C-H (ethoxy group)
~1600-1580	C=N Stretch	Thiazole ring imine
~1550-1450	C=C Stretch	Aromatic ring skeletal vibrations
~1250-1200	C-O Stretch	Aryl-alkyl ether (asymmetric)
~1050-1000	C-O Stretch	Aryl-alkyl ether (symmetric)
~850-800	C-H Bend	Aromatic C-H out-of-plane bending
~700-600	C-S Stretch	Thiazole ring C-S bond

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe). [8]2. **Background Scan:** Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Integrated Characterization Strategy

The true power of structural characterization lies not in a single technique but in the integration of complementary data. A discrepancy in one analysis can be resolved by another, leading to an unambiguous and validated conclusion.



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Caption: Integrated strategy for structural validation.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must match the atom counts from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. The presence of bromine, strongly indicated by the MS isotopic pattern, is confirmed by its electronic effect on the NMR chemical shifts. Only when all data sets converge can the structure be considered fully characterized.

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